3-Chloro-4,5-dimethoxybenzoic acid
Overview
Description
3-Chloro-4,5-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9ClO4 . It has an average mass of 216.618 Da and a monoisotopic mass of 216.018936 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 328.5±37.0 °C at 760 mmHg, and a flash point of 152.5±26.5 °C . It also has a molar refractivity of 51.4±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 161.9±3.0 cm3 .Scientific Research Applications
Photochemical Pathways
3-Chloro-4,5-dimethoxybenzoic acid and similar compounds have been studied for their photochemical behaviors in aqueous solutions. These studies have revealed novel pH-dependent photosubstitution pathways exhibited upon photolysis. This understanding can be relevant in environmental photochemistry, specifically in the formation of chloromethane in chloride-enriched aqueous solutions (Dallin et al., 2009).
Synthesis and Characterization Applications
This compound is also investigated in the context of synthetic chemistry. For instance, its derivatives have been used in the synthesis of various organic compounds like phthalic anhydride, which has further applications in synthesizing substituted anthraquinones and other derivatives (Liu Zuliang, 2007).
Crystallography
The crystal structure of compounds related to this compound, like 3,4-dimethoxybenzoic acid, has been determined through single-crystal X-ray diffraction. Understanding these structures can have implications in material science and drug design (Pinkus et al., 2002).
Solubility and Phase Equilibrium
Research into the solubility and solid-liquid phase equilibrium of related compounds, such as 3,5-dimethoxybenzoic acid, provides insights that are crucial for industrial processes like separation and purification. This is significant for designing effective methods in pharmaceutical and chemical manufacturing (Feng et al., 2021).
Herbicidal Activity
Some derivatives of this compound, such as 3-Chloro-4-fluorobenzoylthiourea, have shown potential herbicidal activity. This opens up possibilities for developing new agrochemicals for weed control (Liu Chang-chun, 2006).
Safety and Hazards
According to the safety data sheet, in case of inhalation, one should move to fresh air. In case of skin contact, one should take off immediately all contaminated clothing and rinse skin with water . In case of eye contact, one should rinse out with plenty of water and remove contact lenses . If swallowed, one should make the victim drink water (two glasses at most) and consult a doctor if feeling unwell .
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can act as inhibitors or activators for certain enzymes, affecting their function and leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, depending on their specific functional groups and the enzymes or receptors they interact with .
Pharmacokinetics
Like other benzoic acid derivatives, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The effects would depend on the specific targets it interacts with and the changes it induces in their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Chloro-4,5-dimethoxybenzoic acid . For example, certain conditions may enhance or inhibit its absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
3-chloro-4,5-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBQRSNEXSSLFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286467 | |
Record name | 3-Chloro-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20624-87-7 | |
Record name | 20624-87-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4,5-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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